ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate
Description
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate is a synthetic organic compound featuring a chromene (4H-chromen-4-one) core substituted with a benzothiazole group at position 3, an ethyl group at position 6, a methyl group at position 2, and an ethoxycarbonylbutoxy side chain at position 5. The benzothiazole moiety is a heterocyclic aromatic system known for conferring biological activity, such as antimicrobial or antitumor properties, in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-5-15-12-16-20(13-19(15)31-18(6-2)25(28)29-7-3)30-14(4)22(23(16)27)24-26-17-10-8-9-11-21(17)32-24/h8-13,18H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDMWQXAJJGSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(CC)C(=O)OCC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis.
Mode of Action
tuberculosis. The compound likely interacts with the bacterium in a way that inhibits its growth or survival.
Biochemical Pathways
tuberculosis, suggesting that they may affect pathways related to bacterial growth and survival.
Result of Action
The result of the compound’s action is likely the inhibition of M. tuberculosis growth or survival. This could potentially make it useful in the treatment of tuberculosis.
Biological Activity
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate is a synthetic compound that combines elements of benzothiazole and chromene, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features
- Molecular Formula : C24H23NO4S
- Molecular Weight : 421.51 g/mol
- CAS Number : 300674-70-8
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on various benzothiazole derivatives showed effective inhibition against Escherichia coli, with some compounds demonstrating an inhibitory zone of approximately 1.0 cm .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Target Bacteria | Inhibition Zone (cm) |
|---|---|---|
| 3 | E. coli | 1.0 |
| 11e | Staphylococcus aureus | No activity |
| 12a | Salmonella spp. | No activity |
Anti-inflammatory Activity
Benzothiazole derivatives have been noted for their anti-inflammatory effects. For instance, compounds derived from benzothiazole have shown potential in reducing inflammation markers in vitro. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their therapeutic potential in inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound were evaluated against various cancer cell lines, particularly HepG2 (human liver carcinoma). The compound exhibited notable cytotoxicity with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin.
Table 2: Cytotoxicity Data Against HepG2 Cell Line
| Compound ID | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| Ethyl Compound | 10.97 | Doxorubicin | 2.06 |
The results indicate that modifications to the benzothiazole structure can enhance anticancer activity, suggesting a promising avenue for further research into these derivatives .
Study on Benzothiazole Derivatives
A comprehensive study synthesized various benzothiazole derivatives and assessed their biological activities. Among these, the most potent compounds were identified based on their binding affinities to specific receptors involved in cancer progression and bacterial resistance mechanisms .
Clinical Relevance
The exploration of ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-y]oxy}butanoate within clinical settings could lead to the development of new therapeutic agents targeting resistant strains of bacteria and various cancers.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The ethoxycarbonylbutoxy group in the target compound enhances lipophilicity compared to sulfonamide or carboxylic acid derivatives (e.g., the sulfonamide analog in has lower logP). This may improve bioavailability but reduce aqueous solubility.
- Bioactivity: Benzothiazole-containing chromenones often exhibit kinase or protease inhibitory activity. For instance, the thiazole-carboxylic acid derivative () shows potent kinase inhibition, while the target compound’s activity remains underexplored but is hypothesized to align with this trend.
- Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution at the 7-hydroxy position of the chromenone core, analogous to methods described for sulfonamide derivatives in .
Pharmacological Data from Patent Literature
Patent data () highlights benzothiazole-chromenone hybrids as promising candidates in drug discovery. For example:
- Example 1 (): A tetrahydroquinolinyl-thiazolecarboxylic acid derivative demonstrated >80% inhibition of EGFR kinase at 1 μM.
- Example 24 (): A pyrido-pyridazine-benzothiazole hybrid showed sub-micromolar IC₅₀ against MAPK pathways.
Stability Issues :
- The 4-oxo group in chromenones may render the compound susceptible to hydrolysis under strongly acidic or basic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
